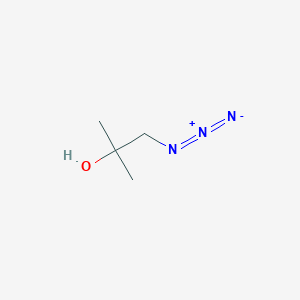

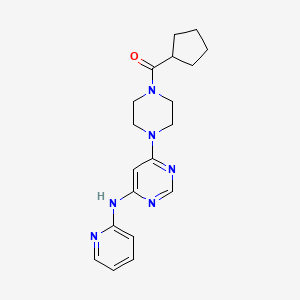

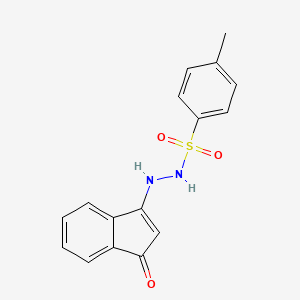

![molecular formula C18H22N2O2S B2447589 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 681236-27-1](/img/structure/B2447589.png)

4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Structural Characterization and Supramolecular Aggregation

A study on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed insights into their molecular conformations and modes of supramolecular aggregation. These compounds, with different substituents on the benzamide ring, have shown that the fused six-membered ring adopts a half-chair conformation. The study detailed the structural characterization and compared supramolecular interactions, such as π-π stacking and hydrogen bonding, contributing to their aggregation behavior (B. K. Sagar et al., 2018).

Antifungal and Antimicrobial Agents

Research into benzamide derivatives with a thiazolyl moiety, like the target compound, has demonstrated potential antifungal and antimicrobial properties. A notable study synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, evaluating them for antifungal activity, highlighting the structural requirements for antimicrobial efficacy (B. Narayana et al., 2004).

Anticancer Activity

The synthesis and evaluation of benzamide derivatives, particularly focusing on their anticancer activity, have been a significant area of research. Compounds incorporating the thiazol-2-yl moiety have been tested against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation. This underscores the relevance of such compounds in developing new anticancer therapies (B. Ravinaik et al., 2021).

Glucokinase Activators

Some benzamide derivatives have been identified as novel allosteric glucokinase activators, indicating their potential in therapeutic applications for metabolic disorders such as diabetes. These studies provide a foundation for further research into the development of glucokinase activators based on the benzamide scaffold, offering insights into the molecular modifications that enhance biological activity (T. Iino et al., 2009).

Gelation Behavior and Material Science Applications

Research into N-(thiazol-2-yl) benzamide derivatives has also explored their gelation behavior, contributing to material science. The role of methyl functionality and S⋯O interactions in gelation behavior highlights the potential of these compounds in developing new materials with specific physical properties (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-11(2)22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)23-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXPSLNLMBRBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

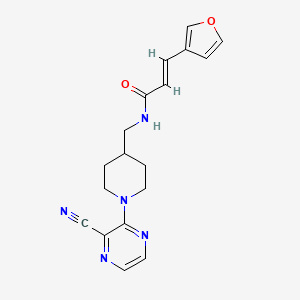

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)

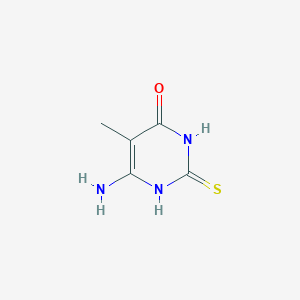

![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)

![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)

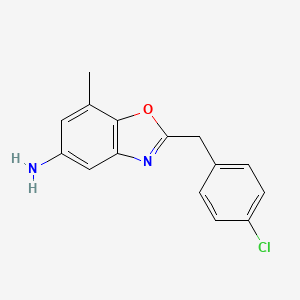

![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)